molecular formula C15H19Cl2NO3S B2624276 2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034399-14-7

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2624276
CAS No.: 2034399-14-7
M. Wt: 364.28
InChI Key: UCDBERDAIDCNCK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a methoxythianylmethyl group attached to an acetamide backbone

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), interact with various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, potentially influencing their activity

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 2,4-D has been reported to induce toxicity in lung cells by disrupting the tubulin-microtubule network

Molecular Mechanism

Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 2,4-D has been shown to disrupt the cellular tubulin-microtubule network, which is a key mechanism in the induction of lung cytotoxicity

Temporal Effects in Laboratory Settings

Studies on related compounds, such as 2,4-D, could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound

Dosage Effects in Animal Models

The effects of different dosages of 2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide in animal models have not been studied . Related compounds like 2,4-D have shown to cause adverse effects at high doses

Metabolic Pathways

Related compounds such as 2,4-D have been shown to be involved in various metabolic pathways

Transport and Distribution

Studies on related compounds, such as 2,4-D, could provide insights into potential transporters or binding proteins that this compound might interact with

Subcellular Localization

Related compounds, such as 2,4-D, have been shown to influence various subcellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine derivative of 4-methoxythian-4-ylmethyl under dehydrating conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide has several applications in scientific research:

    Agriculture: It can be used as a herbicide due to its ability to disrupt plant growth.

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.

    3,5-dibromo-4-hydroxybenzonitrile: Used in similar agricultural applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxythianylmethyl group differentiates it from other similar compounds, potentially offering unique advantages in its applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-20-15(4-6-22-7-5-15)10-18-14(19)9-21-13-3-2-11(16)8-12(13)17/h2-3,8H,4-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDBERDAIDCNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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